![molecular formula C27H24N4O2 B2454679 2-(4-morpholin-4-yl-1-oxophthalazin-2(1H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 1251625-34-9](/img/no-structure.png)

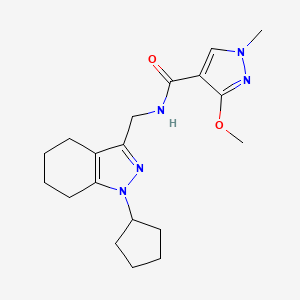

2-(4-morpholin-4-yl-1-oxophthalazin-2(1H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

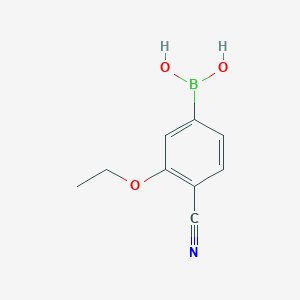

2-(4-morpholin-4-yl-1-oxophthalazin-2(1H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C27H24N4O2 and its molecular weight is 436.515. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antifungal Agents : A study by Bardiot et al. (2015) identified derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide as effective fungicidal agents against Candida species and Aspergillus species. These compounds showed improved plasmatic stability and broad antifungal activity against various fungi, including molds and dermatophytes (Bardiot et al., 2015).

Antimicrobial Activity : Research by Gul et al. (2017) synthesized a new series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides with significant antimicrobial and hemolytic activity. These compounds were active against various microbial species, showing potential for biological screening and application (Gul et al., 2017).

Pharmaceutical Research : A patent review by Habernickel (2002) mentioned pyridazino(4,5-b)indole-1-acetamide compounds with various activities, including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic. This demonstrates the compound's relevance in diverse pharmaceutical applications (Habernickel, 2002).

Synthesis and Antimicrobial Activity : Temiz‐Arpacı et al. (2005) conducted a study on the synthesis of novel 5‐[2‐(morpholin‐4‐yl)acetamido] benzoxazole derivatives. These compounds exhibited a broad spectrum of activity against Candida species, suggesting their utility in treating microbial infections (Temiz‐Arpacı et al., 2005).

Pyrimidine-Triazole Derivatives : Majithiya and Bheshdadia (2022) synthesized novel derivatives from 4-(4-aminophenyl)morpholin-3-one, showing antimicrobial activity against bacterial and fungal strains. This highlights the compound's potential in developing new antimicrobials (Majithiya & Bheshdadia, 2022).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(4-morpholin-4-yl-1-oxophthalazin-2(1H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide' involves the reaction of 4-morpholin-4-yl-1-oxophthalazin-2(1H)-one with 4-(trifluoromethyl)aniline in the presence of acetic anhydride and triethylamine to form the intermediate product. This intermediate product is then reacted with N-(2-bromoethyl)acetamide in the presence of potassium carbonate to yield the final product.", "Starting Materials": [ "4-morpholin-4-yl-1-oxophthalazin-2(1H)-one", "4-(trifluoromethyl)aniline", "acetic anhydride", "triethylamine", "N-(2-bromoethyl)acetamide", "potassium carbonate" ], "Reaction": [ "Step 1: 4-morpholin-4-yl-1-oxophthalazin-2(1H)-one is dissolved in acetic anhydride and triethylamine is added to the solution. The mixture is stirred at room temperature for 30 minutes.", "Step 2: 4-(trifluoromethyl)aniline is added to the reaction mixture and the resulting mixture is stirred at room temperature for 24 hours.", "Step 3: The reaction mixture is poured into water and the resulting solid is filtered and washed with water. The solid is dried to yield the intermediate product.", "Step 4: The intermediate product is dissolved in DMF and N-(2-bromoethyl)acetamide and potassium carbonate are added to the solution. The mixture is stirred at 80°C for 24 hours.", "Step 5: The reaction mixture is poured into water and the resulting solid is filtered and washed with water. The solid is dried to yield the final product." ] } | |

CAS-Nummer |

1251625-34-9 |

Molekularformel |

C27H24N4O2 |

Molekulargewicht |

436.515 |

IUPAC-Name |

2-(4-methylphenyl)-3-oxo-N-(3-phenylpropyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |

InChI |

InChI=1S/C27H24N4O2/c1-18-9-12-21(13-10-18)31-27(33)23-17-29-24-14-11-20(16-22(24)25(23)30-31)26(32)28-15-5-8-19-6-3-2-4-7-19/h2-4,6-7,9-14,16-17,30H,5,8,15H2,1H3,(H,28,32) |

InChI-Schlüssel |

SYRVUXATKRNYHF-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCCCC5=CC=CC=C5 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyanocyclohexyl)-2-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}acetamide](/img/structure/B2454598.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2454599.png)

![2-(8-(2-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2454601.png)

![5-[2-(Azepan-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2454605.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-5-bromonicotinamide](/img/structure/B2454606.png)

![Ethyl 1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-6-oxopyridazine-3-carboxylate](/img/structure/B2454613.png)

![{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-bromobenzoate](/img/structure/B2454615.png)